molecular formula C16H19NO B14499306 N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline CAS No. 63430-64-8

N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline

Cat. No.: B14499306
CAS No.: 63430-64-8
M. Wt: 241.33 g/mol
InChI Key: OXNZUZFDAMWXSG-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline typically involves the reaction of 3-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-methoxy-N-(4-methylphenyl)aniline
  • N-Ethyl-4-methoxy-N-(3-methylphenyl)aniline
  • N-Ethyl-3-methoxy-N-(4-chlorophenyl)aniline

Uniqueness

N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

63430-64-8

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-ethyl-3-methoxy-N-(4-methylphenyl)aniline

InChI

InChI=1S/C16H19NO/c1-4-17(14-10-8-13(2)9-11-14)15-6-5-7-16(12-15)18-3/h5-12H,4H2,1-3H3

InChI Key

OXNZUZFDAMWXSG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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